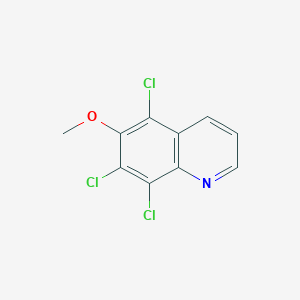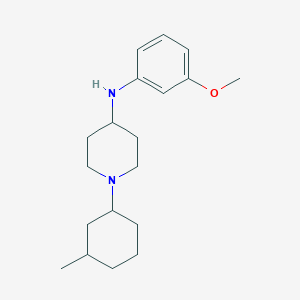
2-hydroxy-1H-phenalen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1H-phenalen-1-one is a polycyclic aromatic compound with the molecular formula C13H8O2. It is known for its unique structure, which consists of a phenalenone core with a hydroxyl group at the second position. This compound is of significant interest due to its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-1H-phenalen-1-one can be synthesized through various methods. One common approach involves the oxidation of this compound precursors using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the final product. Advanced techniques such as continuous flow reactors may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1H-phenalen-1-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenalenone core
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinones, hydroxyquinones.
Reduction: Dihydro-phenalenones.
Substitution: Halogenated, nitrated, and sulfonated phenalenones.
Scientific Research Applications
2-Hydroxy-1H-phenalen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-1H-phenalen-1-one involves its interaction with specific molecular targets. For example, as an inhibitor of collagenase, it binds to the active site of the enzyme, preventing it from breaking down collagen. This interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site and form stable complexes .
Comparison with Similar Compounds
2-Hydroxy-1H-phenalen-1-one can be compared with other phenalenone derivatives:
2-Methoxy-1H-phenalen-1-one: Similar structure but with a methoxy group instead of a hydroxyl group.
Funalenone: Another phenalenone derivative with multiple hydroxyl groups.
2-Hydroxy-4-phenyl-1H-phenalen-1-one: A phenyl-substituted derivative that shows unique chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.
Properties
IUPAC Name |
2-hydroxyphenalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O2/c14-11-7-9-5-1-3-8-4-2-6-10(12(8)9)13(11)15/h1-7,14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBYJFISWDYMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505514 |
Source


|
| Record name | 2-Hydroxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10505-79-0 |
Source


|
| Record name | 2-Hydroxy-1H-phenalen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
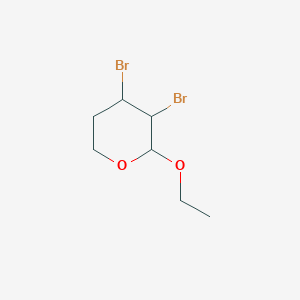
![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
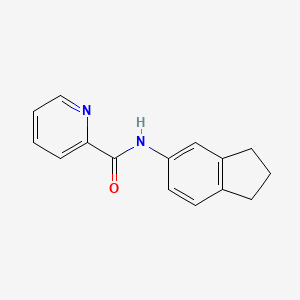
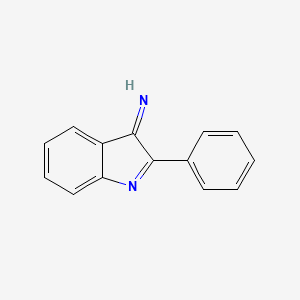
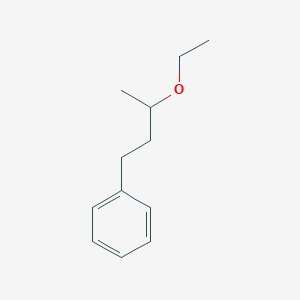
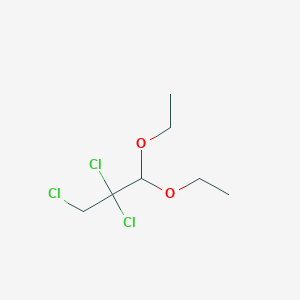
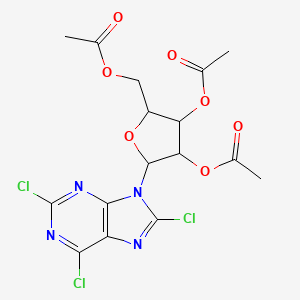

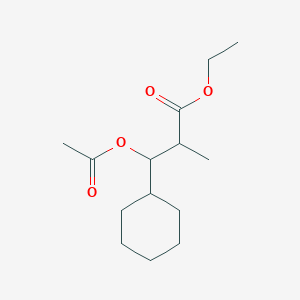
![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![2-[Carboxymethyl-[2-[carboxymethyl(hydroxy)amino]ethyl]amino]acetic acid](/img/structure/B14730904.png)
